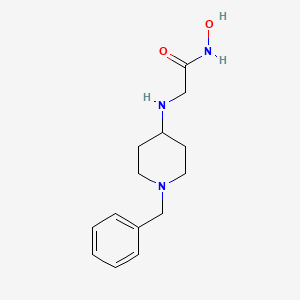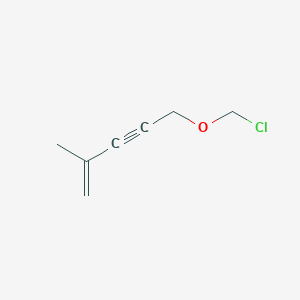
1-Hydroxy-3-sulfanylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a thiol-containing compound, characterized by the presence of both a hydroxyl group and a sulfanyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-3-sulfanylpropan-2-one can be synthesized through the acid-catalyzed addition of hydrogen sulfide to the corresponding ketones . For example, the reaction of 1,1,1-trichloropropan-2-one with hydrogen sulfide in the presence of hydrogen chloride yields 1,1,1-trichloro-2-sulfanylpropan-2-ol . This method involves the nucleophilic attack of hydrogen sulfide on the carbonyl group of the ketone, followed by the stabilization of the resulting hydroxy thiol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3-sulfanylpropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl and sulfanyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Hydroxy-3-sulfanylpropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its thiol group makes it a useful compound for studying redox reactions and thiol-disulfide exchange processes.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-sulfanylpropan-2-one involves its ability to participate in nucleophilic and electrophilic reactions. The hydroxyl group can act as a nucleophile, while the sulfanyl group can participate in redox reactions. These properties make it a versatile compound in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-3-sulfanylacetone: Similar structure but with different substituents.
3-Hydroxypropane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfanyl group.
Sodium 3-chloro-2-hydroxypropane-1-sulfonate: Contains a chloro and sulfonic acid group.
Properties
CAS No. |
856604-62-1 |
|---|---|
Molecular Formula |
C3H6O2S |
Molecular Weight |
106.15 g/mol |
IUPAC Name |
1-hydroxy-3-sulfanylpropan-2-one |
InChI |
InChI=1S/C3H6O2S/c4-1-3(5)2-6/h4,6H,1-2H2 |
InChI Key |
PBFVUKHZUJVMLL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid](/img/structure/B14196773.png)

![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)
![Morpholine, 4-[1-(phenylethynyl)cycloheptyl]-](/img/structure/B14196787.png)


![2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14196809.png)
![1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14196813.png)


![1-Benzyl-6-[(4-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14196841.png)
![[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene](/img/structure/B14196848.png)

